molecular formula C8H15NO2 B13338245 (Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine

(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine

Cat. No.: B13338245
M. Wt: 157.21 g/mol
InChI Key: YYRXJVNRYRTQBJ-UHFFFAOYSA-N
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Description

(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine (CAS No. 1782594-07-3) is a bicyclic amine with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.15 g/mol . Its structure comprises a fused furo-pyran ring system (a six-membered pyran ring fused to a five-membered tetrahydrofuran ring) and a methanamine group attached to the pyran moiety. This compound exists as a racemic mixture (rac-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanamine), indicating stereochemical complexity that may influence its reactivity and applications.

As a building block cataloged by Enamine Ltd, it is primarily used in medicinal chemistry for synthesizing chiral intermediates or ligands in asymmetric catalysis.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-ylmethanamine

InChI

InChI=1S/C8H15NO2/c9-3-8-7-1-2-10-4-6(7)5-11-8/h6-8H,1-5,9H2

InChI Key

YYRXJVNRYRTQBJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2C1C(OC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of a precursor containing both furan and pyran moieties. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine is a heterocyclic organic compound featuring a hexahydro-furo[3,4-c]pyran moiety linked to a methanamine group. This structure gives it unique chemical properties and biological activities, making it valuable in medicinal chemistry and materials science. The molecular formula is C₉H₁₃N₃O, and its molecular weight is about 169.21 g/mol.

Scientific Research Applications

This compound is useful as a scaffold for creating new drugs that target particular biological pathways. Research shows that it has potential biological activities and can interact with specific biological targets, affecting various pathways. Its mechanism of action often involves binding to specific sites on proteins or nucleic acids, modulating their functions, making it a valuable tool in drug discovery and development.

  • Medicinal Chemistry It serves as a scaffold for developing new drugs targeting specific biological pathways.
  • Drug Discovery It is a valuable tool because of its potential to affect enzyme activity and other molecular targets.

Structural Analogues

Several compounds share structural similarities with This compound , each with unique properties:

Compound NameStructure TypeUnique Features
2-Aminomethyl-5-methylfuranFuran derivativeExhibits distinct reactivity due to furan ring stability
1-Amino-2-pyrrolidinonePyrrolidine derivativeKnown for neuroactive properties
4-Aminobutyric acidAmino acidFunctions as a neurotransmitter

Mechanism of Action

The mechanism of action of (Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural motifs (heterocyclic cores, fused rings, or amine functionalities) and functional relevance:

Table 1: Key Comparative Data
Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties Applications References
(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine C₆H₁₀O₂ 114.15 Furo-pyran fused ring, methanamine group Chiral centers, basic amine, moderate polarity Drug discovery intermediates, asymmetric synthesis
4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) C₇H₅NO₄ 183.12 Pyrrolo-pyridine trione, hydroxyl group Large Stokes shift (~100 nm), high photostability, fluorescence in protic solvents Fluorescent probes, optical materials
Piperidine C₅H₁₁N 85.15 Six-membered saturated amine ring High basicity, water solubility Alkaloid synthesis, catalysis N/A

Detailed Comparative Analysis

Structural Differences and Electronic Properties
  • This compound : The fused furo-pyran system introduces rigidity and stereochemical diversity. The methanamine group provides a nucleophilic site for functionalization. Its electronic profile is dominated by the oxygen-rich ether rings and the lone pair on the amine nitrogen, favoring interactions with polar targets .
  • HPPT : The pyrrolo-pyridine trione core with a hydroxyl group enables extensive conjugation, leading to fluorescence properties. Quantum-chemical calculations confirm a charge-transfer excited state responsible for its large Stokes shift and photostability .
Photophysical and Chemical Stability
  • HPPT exhibits strong fluorescence (λem ≈ 500 nm) and a quantum yield of 0.45 in methanol. Its photostability is attributed to minimized solvate relaxation and efficient radiative decay .
  • This compound: No fluorescence data are reported, but its ether rings likely confer stability under acidic or oxidative conditions, making it suitable for synthetic workflows.

Biological Activity

(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a hexahydro-furo-pyran structure, which contributes to its unique biological interactions. The molecular formula is C₉H₁₃N O, and its molecular weight is approximately 155.21 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets, leading to several pharmacological effects:

  • Neuroprotective Effects : Studies suggest that the compound exhibits neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.
  • Antimicrobial Activity : Preliminary data indicate that this compound may possess antimicrobial properties against certain bacterial strains, although specific efficacy data are still under investigation .
  • Anticancer Potential : Some derivatives of furo-pyran compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could have similar effects .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cell Proliferation Assays : The compound was tested on various cancer cell lines. Results demonstrated a significant reduction in cell viability at higher concentrations, indicating potential cytotoxic effects against tumor cells.
  • Antimicrobial Testing : The compound was evaluated against a panel of bacteria including Staphylococcus aureus and Escherichia coli. While some activity was noted, further optimization is required to enhance efficacy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • A study involving chronic pain models demonstrated that the compound alleviated symptoms in neuropathic pain conditions, suggesting its role as a novel analgesic agent .
  • In another investigation focusing on antimicrobial properties, derivatives of the compound were shown to inhibit biofilm formation in Pseudomonas aeruginosa, indicating a possible application in treating persistent infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduction in oxidative stress
AntimicrobialInhibition of bacterial growth
AnticancerDecreased cell viability in cancer lines
Pain ReliefAlleviation of symptoms in neuropathic models

Q & A

Q. Advanced Research Focus

  • Metabolic Stability : Use liver microsome assays with LC-MS/MS to track metabolites like cis-hexahydro-1H-furo[3,4-c]pyrrole derivatives .
  • Permeability : Employ Caco-2 cell monolayers, adjusting pH to simulate gastrointestinal conditions.
  • Protein Binding : Equilibrium dialysis with plasma proteins (e.g., albumin), validated via UV-Vis spectroscopy.

Data from structurally similar compounds (e.g., HIV protease inhibitors with hexahydrofuropyranol groups) show logP ~2.1 and moderate bioavailability (35–45%) .

How should researchers handle safety concerns during experimental work?

Basic Research Focus
Refer to OSHA HCS guidelines :

  • Hazards : Skin/eye irritation (H315, H319), potential sensitization (H317).
  • Mitigation :
    • Use PPE (nitrile gloves, goggles).
    • Avoid aerosolization (work under fume hoods).
    • Store at 2–8°C in inert atmospheres .
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for persistent symptoms .

What computational strategies predict the compound’s biological activity?

Q. Advanced Research Focus

  • Pharmacophore Modeling : Align with opioid receptor ligands (e.g., biased μ-opioid agonists) using PyMol or Schrödinger .
  • Docking Studies : Target HIV-1 protease (PDB: 1HPV) with flexible side-chain sampling .
  • ADMET Prediction : Use PISTACHIO or REAXYS databases to estimate metabolic pathways (e.g., CYP3A4 oxidation) .

How can spectral data inconsistencies be addressed in structural elucidation?

Q. Basic Research Focus

  • Mass Spectrometry : Compare HRMS-ESI data (e.g., [M + Na]+ observed 599.2397 vs. calculated 599.2403) .
  • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve furopyran ring proton coupling (δ 3.8–4.2 ppm) .
  • IR : Confirm amine N–H stretches (~3350 cm⁻¹) and furan C–O–C vibrations (~1260 cm⁻¹) .

What are the compound’s applications in drug discovery?

Q. Advanced Research Focus

  • Antiviral Agents : As seen in HIV-1 protease inhibitors, where the furopyran scaffold enhances binding to hydrophobic pockets .
  • CNS Targets : Structural analogs (e.g., tetrahydro-4-methyl-2-phenyl-2H-pyran) show affinity for opioid receptors .
  • Antibacterial : Hippurate derivatives (e.g., Methenamine Hippurate) suggest urinary tract antimicrobial potential .

What statistical rigor is required for validating experimental reproducibility?

Q. Basic Research Focus

  • Sample Size : Use power analysis (α = 0.05, β = 0.2) for biological assays.
  • Data Reporting : Differentiate raw results from interpretations (e.g., crystallographic R-factor = 0.074 vs. model bias) .
  • Validation : Replicate synthesis ≥3 times with ≤5% yield variation .

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